molecular formula C21H19N3O2 B2480714 1-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1359019-47-8

1-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2480714
CAS RN: 1359019-47-8
M. Wt: 345.402
InChI Key: UDUSBZNIKLLMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one”, also known as “1-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one”.

Antimicrobial Activity

This compound has shown promising results in antimicrobial research. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been found to induce apoptosis in cancer cells by activating specific cellular pathways . Additionally, its ability to inhibit the proliferation of cancer cells makes it a valuable compound for further investigation in cancer therapy. Its effectiveness has been observed in various cancer cell lines, including breast, lung, and colon cancers.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 . This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease. Its efficacy in reducing inflammation has been demonstrated in both in vitro and in vivo models.

Neuroprotective Applications

In the field of neuroprotection, this compound has shown potential in protecting neurons from oxidative stress and apoptosis . It has been studied for its ability to cross the blood-brain barrier and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its antioxidant properties contribute to its neuroprotective effects, making it a promising candidate for further research in neurodegenerative disease treatment.

Photophysical Properties

The unique structure of this compound also lends itself to interesting photophysical properties. It has been studied for its fluorescence and potential applications in bioimaging and as a fluorescent probe. Its ability to emit light upon excitation makes it useful in various imaging techniques, which can be applied in biological research and medical diagnostics.

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properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-10-6-7-11-18(16)24)21-22-20(23-26-21)15-9-5-4-8-14(15)2/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUSBZNIKLLMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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